molecular formula C9H11NO3 B15298024 4-(Dimethoxymethyl)pyridine-3-carbaldehyde CAS No. 1300034-66-5

4-(Dimethoxymethyl)pyridine-3-carbaldehyde

Cat. No.: B15298024
CAS No.: 1300034-66-5
M. Wt: 181.19 g/mol
InChI Key: UXRLLXIRZINAGK-UHFFFAOYSA-N
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Description

4-(Dimethoxymethyl)pyridine-3-carbaldehyde is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a dimethoxymethyl group at the 4-position and a formyl group at the 3-position. It is a valuable intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethoxymethyl)pyridine-3-carbaldehyde can be achieved through several methods. One common approach involves the reaction of pyridine-3-carbaldehyde with dimethoxymethane in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, and the product is obtained in good yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and scalability. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethoxymethyl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: 4-(Dimethoxymethyl)pyridine-3-carboxylic acid.

    Reduction: 4-(Dimethoxymethyl)pyridine-3-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Dimethoxymethyl)pyridine-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Dimethoxymethyl)pyridine-3-carbaldehyde depends on its specific application. In general, the compound can interact with various molecular targets and pathways, leading to different biological effects. For example, in medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors, thereby influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

4-(Dimethoxymethyl)pyridine-3-carbaldehyde can be compared with other pyridine derivatives, such as:

    Pyridine-3-carbaldehyde: Lacks the dimethoxymethyl group, making it less versatile in certain synthetic applications.

    Pyridine-4-carbaldehyde: Has the formyl group at the 4-position instead of the 3-position, leading to different reactivity and applications.

    Pyridine-2-carbaldehyde: The formyl group is at the 2-position, which affects its chemical behavior and uses.

The presence of the dimethoxymethyl group in this compound provides unique reactivity and makes it a valuable intermediate in various synthetic pathways.

Properties

CAS No.

1300034-66-5

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

4-(dimethoxymethyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C9H11NO3/c1-12-9(13-2)8-3-4-10-5-7(8)6-11/h3-6,9H,1-2H3

InChI Key

UXRLLXIRZINAGK-UHFFFAOYSA-N

Canonical SMILES

COC(C1=C(C=NC=C1)C=O)OC

Origin of Product

United States

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